n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine
Description
N-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine is a heterocyclic compound featuring a benzo[d]oxazole core linked via an ethyl chain to a 2-methylthiazole moiety. Benzo[d]oxazole derivatives are recognized for their chemical stability and pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities . The 2-methylthiazole group introduces lipophilicity, which could influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C13H13N3OS |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H13N3OS/c1-9-15-10(8-18-9)6-7-14-13-16-11-4-2-3-5-12(11)17-13/h2-5,8H,6-7H2,1H3,(H,14,16) |
InChI Key |
CCTPANPPTSNKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine typically involves the coupling of a thiazole derivative with a benzoxazole derivative. One common method includes the reaction of 2-aminobenzoxazole with 2-(2-methylthiazol-4-yl)ethylamine under reflux conditions in a suitable solvent such as acetonitrile .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Substitution Reactions at the Amino Group
The primary amine (-NH<sub>2</sub>) undergoes nucleophilic substitution, particularly in the presence of electrophilic reagents:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions (NaH, K<sub>2</sub>CO<sub>3</sub>) yields N-alkyl derivatives. Steric hindrance from the adjacent ethyl-thiazole group can reduce reaction rates .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms stable amides. For example, reaction with chloroacetyl chloride produces N-acetylated derivatives, critical for modifying pharmacokinetic properties .
Heterocycle-Specific Reactions
The thiazole and oxazole rings participate in distinct transformations:
-
Thiazole Ring Modifications :
-
Electrophilic Substitution : Bromination at the 5-position of the thiazole occurs using CuBr<sub>2</sub> in acetic acid, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
S-Alkylation : Reaction with α-haloamides (e.g., bromoacetyl bromide) introduces thioether linkages, enhancing structural diversity .
-
-
Oxazole Ring Stability : The benzo[d]oxazole moiety is resistant to electrophilic substitution under mild conditions but undergoes ring-opening in strong acidic/basic media.
Cycloaddition and Condensation Reactions
The ethylamine linker facilitates cyclization:
-
Thiourea Formation : Reaction with isothiocyanates (e.g., butyl isothiocyanate) in DMF at 90°C generates thiourea intermediates, which cyclize to form thiazolidinone derivatives under alkaline conditions .
-
Hantzsch Thiazole Synthesis : The thiazole ring can be extended via condensation with β-ketoesters or α-haloketones, though this is more relevant to precursor synthesis .
| Reaction | Conditions | Outcome | Citation |
|---|---|---|---|
| Thiourea formation | R-NCS, DMF, 90°C, 18h | Cyclized thiazolidinones | |
| Hantzsch reaction | β-ketoester, NH<sub>4</sub>SCN, EtOH, reflux | Thiazole ring extension |
Oxidation and Reduction
-
Amine Oxidation : The primary amine is oxidized to a nitro group using m-CPBA (meta-chloroperbenzoic acid), though this is rarely employed due to competing ring oxidation.
-
Thiazole Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) partially reduces the thiazole ring to a thiazoline, altering electronic properties but often reducing bioactivity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
-
Suzuki-Miyaura : The brominated thiazole intermediate reacts with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, toluene/EtOH) to introduce biaryl motifs, critical for tuning target affinity .
Mechanistic Insights and Challenges
-
Steric Effects : Bulky substituents on the thiazole or oxazole rings hinder reactions at the amino group, necessitating optimized conditions (e.g., microwave-assisted synthesis) .
-
Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions like N-oxide formation under oxidative conditions.
Scientific Research Applications
N-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine is a synthetic organic compound with a molecular formula of and a molecular weight of approximately 246.33 g/mol. It is characterized by a structure that includes a thiazole ring and an oxazole moiety, featuring a benzo[d]oxazole core fused to a thiazole ring through an ethyl linker, along with an amino group. The presence of the methylthiazole substituent may influence the compound's interaction with biological targets.
Potential Applications
- Antimicrobial Research: this compound has shown potential as an inhibitor against various pathogens, including bacteria and fungi.
- Anticancer Research: Compounds with similar structures have shown promise in inhibiting enzymes related to cancer progression, suggesting a broader application in oncology.
- Antiparasitic Drug Development: Derivatives of this compound have been explored for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness.
Chemical Reactivity
The chemical reactivity of this compound can be explored through various reactions typical for amines and heterocycles. Key reactions include modifications for enhanced biological properties or for synthesizing derivatives.
Interaction Studies
Interaction studies are performed to understand how this compound interacts with biological targets using techniques such as X-ray crystallography and molecular docking. These studies reveal insights into the mechanism of action and help optimize the compound for therapeutic use.
Structural Analogues and Biological Activities
Several compounds share structural features with this compound.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains both thiazole and oxazole rings | Antimicrobial, anticancer |
| 5-Methylbenzothiazole | Thiazole ring with methyl substitution | Antimicrobial |
| Benzo[d]oxazole | Oxazole core without thiazole | Anticancer |
| Amino-benzothiazoles | Benzothiazole scaffold | Bactericidal against Mycobacterium tuberculosis |
Mechanism of Action
The mechanism of action of n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets in cells. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoxazole ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Key Differences :
- Heterocycle Substitution : The 2-methylthiazole group differs from nitro or methoxy substituents in other benzo[d]oxazoles, altering electronic and steric profiles .
Pharmacological and Physicochemical Properties
Structure-Activity Relationships (SAR) :
Biological Activity
n-(2-(2-Methylthiazol-4-yl)ethyl)benzo[d]oxazol-2-amine, a compound with the molecular formula C13H13N3OS, has garnered attention for its diverse biological activities. This article synthesizes research findings on its pharmacological properties, including its potential applications in treating various diseases.
Chemical Structure and Properties
The compound features a thiazole ring linked to a benzo[d]oxazole moiety, contributing to its biological activity. Its molecular weight is approximately 259.33 g/mol, and it exhibits a high purity level (98%) in synthesized forms .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives of benzothiazole have shown significant inhibition of cancer cell proliferation (e.g., A431, A549, H1299 cell lines), with mechanisms involving apoptosis and cell cycle arrest .
Inhibitory Effects on Enzymes
The compound has been evaluated for its inhibitory effects on various enzymes relevant to disease mechanisms:
- CETP Inhibition : Compounds structurally related to this compound have exhibited inhibition of cholesteryl ester transfer protein (CETP), which is implicated in cardiovascular diseases. For example, certain derivatives showed an IC50 value of 0.79 ± 0.02 μM, indicating potent activity .
- 5-Lipoxygenase Inhibition : The compound's analogs have also been tested for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. Some derivatives displayed significant inhibitory activity both in vitro and in vivo .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research indicates that substituents on the thiazole and oxazole rings play crucial roles in enhancing or diminishing activity against specific targets. For example:
| Substituent | Effect on Activity |
|---|---|
| 3,4-Dimethoxy | Beneficial for CETP inhibition |
| Trifluoromethoxy | Detrimental for CETP inhibition |
| Hydroxyl groups | Critical for 5-lipoxygenase activity |
Case Studies
- Anticancer Activity : A study synthesized various benzothiazole derivatives and evaluated their effects on cancer cell lines. The lead compound showed significant anti-proliferative effects and induced apoptosis at low concentrations .
- Inflammatory Response Modulation : Another investigation focused on the modulation of inflammatory markers (IL-6 and TNF-α) by compounds related to this compound, demonstrating a reduction in these cytokines upon treatment .
Q & A
Q. Key Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.4–0.6 in 1:1 hexane/ethyl acetate).
- Use catalytic bases (e.g., K₂CO₃) to improve alkylation efficiency .
Basic: What spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should researchers expect?
Q. Methodological Answer :
Q. Validation Protocol :
- Compare experimental data with computed spectra (e.g., using Gaussian or ACD/Labs) to resolve ambiguities .
Basic: How should researchers design in vitro assays to evaluate its antimicrobial or anticancer activity?
Q. Methodological Answer :
- Antimicrobial Assays :
- Use microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 1–100 µg/mL .
- Anticancer Screening :
- Data Interpretation :
Advanced: How can reaction parameters be adjusted to address low yields (<40%) in the alkylation step?
Q. Methodological Answer :
- Solvent Optimization : Switch from DMF to THF or acetonitrile to reduce side reactions .
- Temperature Control : Lower reaction temperature to 50°C and extend duration to 24 hours for improved selectivity .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity of the amine .
- Workup Refinement : Precipitate unreacted starting materials with cold water before chromatography to reduce purification burden .
Advanced: How to resolve discrepancies in biological activity data between in vitro and computational models?
Q. Methodological Answer :
- Hypothesis Testing :
- If computational docking (e.g., AutoDock Vina) predicts strong binding to a kinase but in vitro assays show weak inhibition, assess:
- Compound solubility (use DLS or nephelometry).
- Off-target effects via kinome-wide profiling .
- Experimental Validation :
Advanced: What strategies are effective for structure-activity relationship (SAR) studies to enhance potency?
Q. Methodological Answer :
- Substituent Variation :
- Pharmacophore Mapping :
Advanced: How can solvent effects influence the compound’s stability during long-term storage?
Q. Methodological Answer :
- Stability Testing :
- Analytical Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
